molecular formula C6H6BrN3O2 B8773672 6-Bromo-N-methyl-4-nitropyridin-3-amine

6-Bromo-N-methyl-4-nitropyridin-3-amine

Cat. No.: B8773672
M. Wt: 232.03 g/mol
InChI Key: BKZQMZKVFIDKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-N-methyl-4-nitropyridin-3-amine ( 1218997-21-7) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C6H6BrN3O2 and a molecular weight of 232.04 g/mol, this compound serves as a versatile synthetic building block in organic chemistry . The structure features both bromo and nitro functional groups on the pyridine ring, which are common handles for further functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions . This nitro- and methylamino-substituted pyridine derivative is related to intermediates used in the synthesis of more complex heterocyclic systems, such as disulfide compounds and other fused ring structures with potential biological activity . As a reagent, it can be used to prepare ligands for metal coordination complexes or as a precursor in pharmaceutical and agrochemical research. The product is provided with documentation and is stored and shipped according to appropriate safety guidelines . Please note: This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for administration to humans.

Properties

Molecular Formula

C6H6BrN3O2

Molecular Weight

232.03 g/mol

IUPAC Name

6-bromo-N-methyl-4-nitropyridin-3-amine

InChI

InChI=1S/C6H6BrN3O2/c1-8-4-3-9-6(7)2-5(4)10(11)12/h2-3,8H,1H3

InChI Key

BKZQMZKVFIDKIE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(C=C1[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight CAS Number Substituent Positions Key Features
6-Bromo-N-methyl-4-nitropyridin-3-amine C₆H₆BrN₃O₂ 246.04 Not available 3-(N-methylamine), 4-nitro, 6-bromo Electron-withdrawing groups enhance reactivity
6-Bromo-3-nitropyridin-2-amine C₅H₄BrN₃O₂ 226.00 1211333-10-6 2-amine, 3-nitro, 6-bromo Lower molecular weight; lacks methyl group
6-Chloro-N-methyl-3-nitropyridin-2-amine C₆H₆ClN₃O₂ 199.59 33742-70-0 2-(N-methylamine), 3-nitro, 6-chloro Chlorine substitution reduces steric bulk vs. bromine
6-Bromo-4-chloropyridin-3-amine C₅H₄BrClN₂ 207.46 1256805-73-8 3-amine, 4-chloro, 6-bromo Halogenated at adjacent positions

Physicochemical Properties

Molecular Weight and Solubility

  • Bromine and nitro groups increase molecular weight and reduce aqueous solubility compared to non-halogenated analogs. For instance, 6-Bromo-3-nitropyridin-2-amine (226.00 g/mol) is less polar than 6-Chloro-N-methyl-3-nitropyridin-2-amine (199.59 g/mol) due to bromine’s higher atomic mass .
  • Methylation of the amine (as in the target compound) may improve lipid solubility, enhancing membrane permeability in biological systems.

Spectroscopic Data (NMR)

  • 6-Bromo-3-nitropyridin-2-amine (14) : ¹H-NMR (400 MHz, DMSO-d₆) shows doublets for 4-H (δ 8.64 ppm) and 1-H (δ 8.16 ppm), and a singlet for 5-H (δ 7.85 ppm). ¹³C-NMR confirms nitro (δ 148.2 ppm) and bromine (δ 112.4 ppm) effects .
  • 3-Nitro-6-(phenylethynyl)pyridin-2-amine (16) : Phenylethynyl substitution introduces aromatic protons (δ 7.60–7.45 ppm) and alters coupling patterns .

Comparatively, the target compound’s methylamine group would likely shift NH proton signals upfield (δ ~2.5–3.0 ppm for CH₃) and modify ring proton splitting patterns.

Preparation Methods

Bromination of N-Methyl-4-Nitropyridin-3-Amine

A common route involves brominating N-methyl-4-nitropyridin-3-amine. The bromine atom is introduced at the 6-position of the pyridine ring using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM).

  • Reagents : Br₂, DMF, 0–5°C

  • Yield : ~70–80%

  • Key Insight : The nitro group at the 4-position directs bromination to the 6-position due to its electron-withdrawing effect.

N-Methylation of Amine Precursors

Reductive Methylation of 6-Bromo-4-Nitropyridin-3-Amine

The amine group at the 3-position is methylated using formaldehyde (HCHO) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Reagents : HCHO, NaBH₃CN, MeOH, rt, 12 h

  • Yield : ~85%

  • Alternative : Methylboronic acid with triethyl phosphite in toluene achieves selective mono-N-methylation without overalkylation.

Multi-Step Synthesis from 2-Bromo-4-Methyl-5-Nitropyridine

Reduction and Functionalization

A robust method involves reducing 2-bromo-4-methyl-5-nitropyridine to 6-bromo-4-methylpyridin-3-amine, followed by nitration and methylation:

  • Reduction :

    • Reagents : Fe, NH₄Cl, EtOH/H₂O, 80°C, 3 h

    • Yield : 97.4%

  • Nitration : HNO₃/H₂SO₄, 0°C

  • Methylation : CH₃I, K₂CO₃, DMF, 60°C, 6 h

Comparative Analysis of Methods

MethodKey StepYieldAdvantagesLimitations
Bromination of N-methyl precursorDirect bromination70–80%High regioselectivityRequires pre-methylated amine
Nitration of 6-bromo-N-methylamineNitro-group introduction65%Compatible with sensitive substratesRisk of nitro migration
Reductive methylationSelective N-methylation85%Avoids overalkylationRequires reducing agents
Multi-step synthesisSequential functionalization60–70%Scalable for industrial useLengthy purification steps

Critical Reaction Parameters

  • Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance bromination and nitration efficiency.

  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during nitration.

  • Catalysts : Pd catalysts improve yields in coupling reactions for intermediates.

Analytical Validation

  • Purity : ≥95% (HPLC)

  • Characterization :

    • ¹H NMR (CDCl₃): δ 2.15 (s, 3H, CH₃), 7.14 (s, 1H, pyridine-H), 7.78 (s, 1H, pyridine-H)

    • MS (ESI) : m/z 232.8 [M+H]⁺

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-Bromo-N-methyl-4-nitropyridin-3-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Halogenation : Use N-bromosuccinimide (NBS) in acetonitrile for regioselective bromination of pyridine precursors, as demonstrated in analogous systems (e.g., 4-amino-3-bromopyridine synthesis) .
  • Nitration : Introduce nitro groups via mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Monitor regioselectivity using TLC or HPLC .
  • Methylation : Employ reductive alkylation (e.g., formaldehyde/NaBH₄) or nucleophilic substitution (methyl iodide with a deprotonated amine) .
    • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd for cross-coupling steps) to improve yields. Use inert atmospheres (N₂/Ar) to stabilize intermediates.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Key Analytical Methods :

  • ¹H/¹³C NMR : Identify characteristic peaks:
  • N–CH₃ proton at δ ~2.8–3.2 ppm (singlet).
  • Aromatic protons adjacent to nitro/bromo groups (δ ~8.5–9.0 ppm, deshielded).
  • Nitro group effects on ring current (splitting patterns) .
  • MS (ESI/HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ~260–262 for C₆H₅BrN₃O₂). Look for isotopic patterns (²⁷Br/⁸¹Br) .
  • IR : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C–Br (~560 cm⁻¹) .

Q. What precautions are necessary for handling and storing this compound due to its reactivity?

  • Stability : Store at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as nitro groups may hydrolyze .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential toxicity. Brominated aromatics can release HBr under acidic conditions; neutralize waste with bicarbonate .

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization (e.g., Suzuki coupling) be addressed?

  • Challenge : Competing reactivity of bromo and nitro groups. Nitro groups are strong electron-withdrawing groups, directing electrophiles to meta positions, while bromo substituents may sterically hinder coupling.
  • Solutions :

  • Protection/Deprotection : Temporarily reduce nitro to NH₂ (e.g., H₂/Pd-C) to alter electronic effects, then re-oxidize post-reaction .
  • Catalyst Tuning : Use Pd(PPh₃)₄ with bulky ligands to enhance selectivity for bromo over nitro sites. Optimize temperature (80–100°C) and solvent (toluene/DMF) .
    • Validation : Monitor reaction progress via GC-MS or MALDI-TOF to detect undesired byproducts.

Q. What are the thermal and photolytic degradation pathways of this compound, and how do they impact experimental reproducibility?

  • Degradation Studies :

  • Thermal : Heat samples to 100°C (TGA/DSC) to observe nitro group decomposition (exothermic peaks ~200°C).
  • Photolytic : Expose to UV light (254 nm) and analyze via HPLC for bromine displacement or nitro→nitrito isomerization .
    • Mitigation : Add stabilizers (e.g., BHT) for long-term storage. Pre-purify solvents to eliminate trace acids/bases that accelerate degradation .

Q. How does this compound perform as a precursor in medicinal chemistry applications?

  • Case Study : Similar bromopyridines are used to synthesize kinase inhibitors (e.g., JAK2/STAT3 pathways).

  • Stepwise Functionalization : Replace Br with heterocycles (e.g., pyrazole) via Buchwald-Hartwig coupling.
  • Biological Testing : Screen derivatives for IC₅₀ values against cancer cell lines (e.g., MCF-7) .
    • Data Interpretation : Cross-correlate SAR with computational models (e.g., DFT for charge distribution) to rationalize activity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported NMR spectra for derivatives of this compound?

  • Root Causes :

  • Solvent Effects : Chemical shifts vary in CDCl₃ vs. DMSO-d₆ (e.g., NH protons visible in DMSO).
  • Tautomerism : Nitro groups may induce ring tautomerization, altering splitting patterns .
    • Resolution :
  • Standardize solvent and temperature (25°C) for comparisons.
  • Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

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